![molecular formula C10H12N2 B12844703 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C10H12N2. It is a derivative of pyridine and pyrrole, characterized by the presence of three methyl groups attached to the pyrrolo[3,2-c]pyridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment can be employed to construct the condensed pyrrolo[3,2-c]pyridine fragment .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including dyes and polymers
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with cellular receptors and enzymes involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]quinoline: This compound shares a similar core structure but differs in the presence of a quinoline ring.
3H-Pyrrolo[2,3-b]pyridine: Another related compound with a different arrangement of the pyridine and pyrrole rings.
Uniqueness
2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine is unique due to its specific methylation pattern and the resulting electronic properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can exhibit distinct reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H12N2 |
|---|---|
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
2,3,3-trimethylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C10H12N2/c1-7-10(2,3)8-6-11-5-4-9(8)12-7/h4-6H,1-3H3 |
Clé InChI |
PMUPZTVACUOZKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C1(C)C)C=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


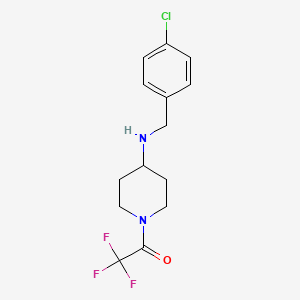
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
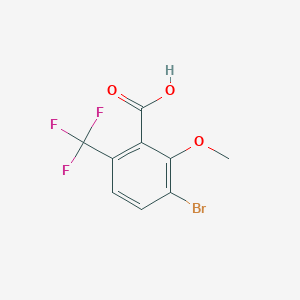
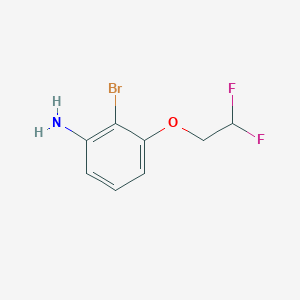
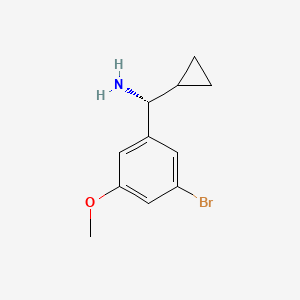
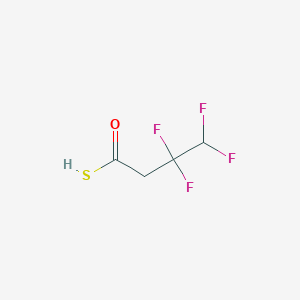
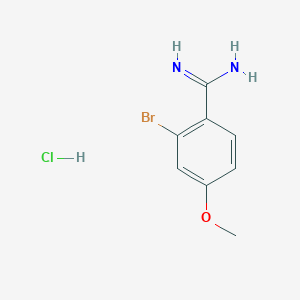

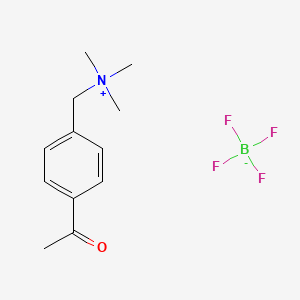
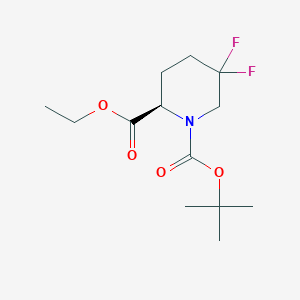
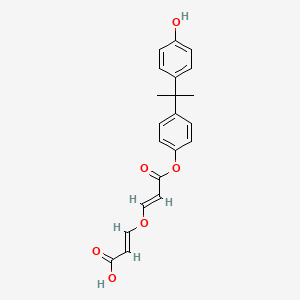

![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
